molecular formula C10H8BrNO2 B13905422 7-Bromo-6-methoxyisoquinolin-4-ol

7-Bromo-6-methoxyisoquinolin-4-ol

Cat. No.: B13905422
M. Wt: 254.08 g/mol
InChI Key: WEHQTFLOWLQDBE-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyisoquinolin-4-ol is a chemical compound with the molecular formula C10H8BrNO2 It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 6th position, and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methoxyisoquinolin-4-ol typically involves the bromination of 6-methoxyisoquinolin-4-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of 6-methoxyisoquinolin-4-ol.

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-methoxyisoquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methoxyisoquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 7-Bromoisoquinoline
  • 7-Bromo-1-chloroisoquinoline
  • 7-Bromo-6-chloroisoquinoline
  • 7-Bromo-6-fluoroisoquinoline

Comparison: 7-Bromo-6-methoxyisoquinolin-4-ol is unique due to the presence of both a methoxy group and a hydroxyl group, which can influence its reactivity and biological activity. Compared to other brominated isoquinolines, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-bromo-6-methoxyisoquinolin-4-ol

InChI

InChI=1S/C10H8BrNO2/c1-14-10-3-7-6(2-8(10)11)4-12-5-9(7)13/h2-5,13H,1H3

InChI Key

WEHQTFLOWLQDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=NC=C(C2=C1)O)Br

Origin of Product

United States

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